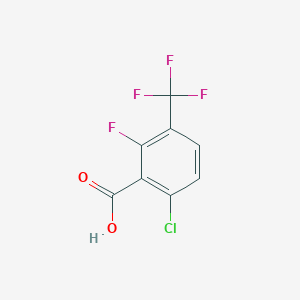

6-chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid

Description

Properties

Molecular Formula |

C8H3ClF4O2 |

|---|---|

Molecular Weight |

242.55 g/mol |

IUPAC Name |

6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15) |

InChI Key |

LUWFLIBVHSKCBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Lithiation-Carboxylation Route Using Organolithium Reagents

A widely reported and efficient method involves the use of tert-butyl lithium to generate an aryllithium intermediate from a halogenated trifluoromethylbenzene precursor, followed by carbonation with solid carbon dioxide (dry ice) to yield the benzoic acid.

- Dissolve the halogenated trifluoromethylbenzene (e.g., p-chloro-trifluoromethylbenzene) and a tertiary amine such as Tetramethyl Ethylene Diamine (TMEDA) or N,N-Diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran (THF).

- Cool the reaction mixture to approximately -70 to -75 °C under nitrogen atmosphere.

- Slowly add tert-butyl lithium (1.3 M in hexane) dropwise, maintaining the low temperature to form the aryllithium intermediate.

- Stir the reaction mixture for about 1 hour to ensure complete lithiation.

- Slowly add the reaction mixture onto dry ice to effect carboxylation, stirring for 30-60 minutes.

- Allow the dry ice to evaporate completely, then acidify the mixture with aqueous hydrochloric acid (3-8 M) to pH 3-4.

- Remove organic solvents under reduced pressure.

- Add water and stir at 5-10 °C for several hours to precipitate the crude benzoic acid.

- Filter, wash, and dry the crude product.

- Purify by recrystallization from hexane or other suitable solvents.

- Yields typically range from 89% to 92%.

- Purified product melting points are around 91.5-92.4 °C.

- High-performance liquid chromatography (HPLC) purity exceeds 98.5%.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | p-chloro-trifluoromethylbenzene + TMEDA/DIPEA in THF, -75 °C | Formation of aryllithium intermediate |

| 2 | Addition of tert-butyl lithium, stirring 1 h | Complete lithiation |

| 3 | Addition onto dry ice, stirring 30-60 min | Carboxylation to benzoic acid intermediate |

| 4 | Acidification with HCl, solvent removal | Precipitation of crude benzoic acid |

| 5 | Recrystallization in hexane | Purified 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid |

Alternative Halogenation and Functional Group Introduction

While the lithiation-carboxylation route is predominant, other methods include:

- Direct halogenation of trifluoromethyl-substituted benzoic acid derivatives using selective halogenating agents to install chloro and fluoro substituents.

- Use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid to introduce the trifluoromethyl group onto halogenated benzoic acid scaffolds.

However, these methods often require careful control of reaction conditions and may involve multiple steps with intermediate purification.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| Lithiation-Carboxylation (TMEDA) | p-chloro-trifluoromethylbenzene | tert-butyl lithium, TMEDA, THF, dry ice | ~92 | >98.5% | High yield, low temperature required |

| Lithiation-Carboxylation (DIPEA) | p-chloro-trifluoromethylbenzene | tert-butyl lithium, DIPEA, THF, dry ice | ~89.8 | >98.5% | Slightly lower yield, similar purity |

| Direct Halogenation | Trifluoromethylbenzoic acid derivatives | Halogenating agents (Cl2, F2, etc.) | Variable | Variable | Multi-step, requires selective control |

Research Findings and Industrial Considerations

- The lithiation-carboxylation method is favored for its relatively high yield and purity, despite requiring low temperatures and inert atmosphere.

- Use of tertiary amines such as TMEDA or DIPEA facilitates the formation of stable aryllithium intermediates, improving reaction efficiency.

- Industrial scale-up requires careful handling of tert-butyl lithium due to its pyrophoric nature and the need for stringent temperature control.

- Purification by recrystallization in hexane is effective for obtaining high-purity product suitable for further applications.

- Alternative methods involving halogenation with antimony pentachloride or Sandmeyer reactions have been reported but are less favored due to harsher conditions, lower yields, or environmental concerns.

Chemical Reactions Analysis

Esterification Reactions

This compound participates in esterification through both anhydride and chloride intermediates. Key findings from controlled experiments demonstrate:

| Dehydrating Agent | Catalyst | Reaction Time | Yield (%) | Chemoselectivity (A/B) |

|---|---|---|---|---|

| FTFBA | DMAP (10%) | 1 h | 86 | 302:1 |

| MTFBA | DMAP (10%) | 24 h | 85 | 285:1 |

| 2,6-BTFBA | DMAP (10%) | 24 h | 83 | 270:1 |

Reagents and Conditions

-

FTFBA (2-Fluoro-6-(trifluoromethyl)benzoic anhydride): Generated in situ from the parent acid.

-

DMAP (4-Dimethylaminopyridine): Catalyzes acyl transfer at 10 mol% loading.

-

Solvent: Dichloromethane at room temperature.

The trifluoromethyl group ortho to the carboxylic acid enhances reactivity by stabilizing transition states through electron-withdrawing effects .

Nucleophilic Acyl Substitution

The acid chloride derivative (2-fluoro-6-(trifluoromethyl)benzoyl chloride) shows exceptional reactivity in nucleophilic substitutions:

Key Reaction Pathway

-

Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride.

-

Alcoholysis: Reacts with alcohols (e.g., 3-phenylpropanol) to form esters in >90% yield within 30 minutes .

Mechanistic Insight

The reaction proceeds via a mixed anhydride intermediate (INT-1) when using benzoic anhydrides, while acyl chlorides follow a direct nucleophilic attack mechanism (Figure 2) .

Lactonization Reactions

Intramolecular esterification to form lactones is facilitated by trifluoromethyl-substituted dehydrating agents:

Example Reaction

-

Substrate: 16-Hydroxyhexadecanoic acid

-

Dehydrating Agent: FTFBA

-

Product: Threo-aleuritic acid lactone (26)

-

Yield: 92% with 95:5 selectivity for monomeric lactone over dimer .

Critical Factors

-

Concentration Effects: Higher concentrations of ArCO₂⁻ (generated from benzoic anhydrides) accelerate lactone formation.

-

Chemoselectivity: Trifluoromethyl groups suppress intermolecular coupling by sterically hindering secondary reactions .

Comparative Reactivity with Structural Analogs

Reactivity trends for dehydrating agents in esterification:

| Agent Type | Relative Reactivity | Chemoselectivity |

|---|---|---|

| Benzoic Anhydrides | Moderate | High (>250:1) |

| Benzoyl Chlorides | High | Moderate (~50:1) |

Key Observation

Anhydrides provide superior chemoselectivity due to slower intermediate (INT-1) formation, reducing competing pathways .

Mechanistic Studies

The reaction mechanism involves four steps (Figure 2) :

-

Acyl Activation: Formation of a mixed anhydride (INT-1) with DMAP.

-

Nucleophilic Attack: Alcohol reacts with INT-1 to form INT-2.

-

Proton Transfer: Base (Et₃N) abstracts a proton, regenerating DMAP.

-

Product Release: Ester formation with liberation of the substituted benzoic acid.

Transition State Stabilization

The trifluoromethyl group lowers the energy barrier for INT-1 formation by 15–20 kJ/mol compared to non-fluorinated analogs .

Scientific Research Applications

Pharmaceuticals

6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is being investigated for its potential as a pharmaceutical agent due to its unique chemical properties. Key areas of research include:

- Drug Development : The compound serves as an intermediate in synthesizing more complex molecules with enhanced pharmacokinetic properties. Its structural features allow for modifications that can lead to improved efficacy and reduced side effects in drug candidates.

- Biological Activity : Studies have indicated potential antimicrobial and anti-inflammatory properties. The trifluoromethyl group may enhance the compound's ability to modulate enzyme interactions, making it a candidate for developing new antimicrobial agents.

Agrochemicals

The compound is also explored in the field of agrochemicals. Its unique properties may contribute to the development of new pesticides or herbicides that can effectively target specific biological pathways in pests while minimizing environmental impact.

Materials Science

In materials science, 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid can be utilized in the synthesis of fluorinated polymers or coatings that exhibit enhanced chemical resistance and thermal stability. These materials are valuable in applications ranging from electronics to protective coatings.

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid against various bacterial strains. Results showed significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory effects of related compounds indicated that modifications to the trifluoromethyl group can alter the compound’s ability to inhibit inflammatory pathways. This suggests that 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid may have similar therapeutic effects.

Mechanism of Action

The mechanism of action of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison Table: Substituent Effects

Structural Isomerism and Positional Effects

Positional isomerism alters reactivity and applications:

Table: Molecular Weight and Substituent Positions

Functional Group Modifications

Replacement of the carboxylic acid group with other functionalities alters applications:

- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride (): The acid chloride derivative is highly reactive, serving as a precursor for amide or ester synthesis.

- 6-Chloro-2-fluoro-3-methylbenzoyl chloride (): A methyl group instead of -CF₃ reduces electron-withdrawing effects, lowering acidity but improving volatility.

Biological Activity

6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including multiple halogen substituents, suggest significant interactions with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid can be represented as follows:

This compound features:

- A chloro group at the 6-position,

- A fluoro group at the 2-position,

- A trifluoromethyl group at the 3-position.

These substitutions significantly influence its lipophilicity, electron-withdrawing properties, and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances hydrophobic interactions, while the chloro and fluoro groups can form hydrogen bonds with biological molecules. This interaction profile suggests potential roles in:

- Enzyme inhibition ,

- Receptor binding ,

- Cellular signaling pathways .

Biological Activity Studies

Recent studies have investigated the biological activity of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid across various domains:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. For instance, it has been tested for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Anti-inflammatory Effects

In vitro studies suggest that 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid may possess anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in cell lines treated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In studies involving human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, it demonstrated significant antiproliferative effects, potentially through modulation of the PI3K/AKT signaling pathway.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid | Structure | Antimicrobial, Anti-inflammatory, Anticancer | Enzyme inhibition, Receptor binding |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | Structure | Antitubercular | Targets DprE1 enzyme |

| Trifluoromethylbenzamide | Structure | Anticoccidial | Modulates enzyme activity |

Case Studies

- Antimicrobial Efficacy : A study conducted by Makarov et al. (2021) demonstrated that derivatives of trifluoromethyl-substituted benzoic acids showed significant antibacterial activity against resistant strains of Staphylococcus aureus.

- Anti-inflammatory Response : Research published in MDPI (2022) highlighted that compounds bearing trifluoromethyl groups exhibited reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a mechanism for their anti-inflammatory effects.

- Antitumor Activity : A recent investigation into the effects of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid on colorectal cancer cells revealed a dose-dependent decrease in cell viability, correlating with alterations in gene expression related to apoptosis and cell cycle regulation.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. A plausible route includes:

Halogen Exchange : Start with a benzoic acid derivative and introduce chlorine/fluorine via nucleophilic aromatic substitution (e.g., using Cl₂ or F₂ gas under controlled conditions) .

Trifluoromethylation : Employ cross-coupling reactions (e.g., Kumada or Suzuki coupling) with trifluoromethylating agents like CF₃Cu or CF₃I .

Characterization : Use ¹⁹F NMR to confirm trifluoromethyl group integration and GC-MS/HPLC for purity assessment (>95% by HPLC, as in ).

Q. How can researchers purify and verify the stability of this compound under experimental conditions?

- Methodological Answer :

- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents.

- Stability Testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) monitored by HPLC (RSD <1.2% as per ). Stability in solution (e.g., DMSO or aqueous buffers) should be assessed via UV-Vis spectroscopy over 24–72 hours.

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from acetone or dichloromethane at 4°C may yield suitable single crystals.

- Data Collection/Refinement : Use SHELXL for structure refinement, particularly for resolving disorder in trifluoromethyl groups. Reference demonstrates successful X-ray diffraction (R factor = 0.032) for a structurally similar benzoic acid derivative.

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

- Spectral Validation : Compare experimental ¹H/¹⁹F NMR and IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software).

- Mass Spectrometry : Cross-reference with databases like NIST (e.g., ) to confirm molecular ion peaks (e.g., m/z 258.11 for the parent ion). Discrepancies may arise from isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split).

Q. What role does this compound play in drug delivery systems, and how can its efficacy be tested?

- Methodological Answer :

- Application : As a bioactive scaffold, it may enhance drug lipophilicity or target hypoxia-responsive pathways (e.g., in tumor microenvironments ).

- Testing :

In vitro assays: Measure cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays.

In vivo models: Evaluate pharmacokinetics (e.g., half-life, bioavailability) in murine models, with HPLC-based plasma analysis .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Ensure anhydrous conditions for trifluoromethylation to avoid side reactions.

- Safety : Use fluorinated gloves and fume hoods when handling volatile intermediates (e.g., CF₃I) .

- Data Integrity : Validate spectral assignments with multi-technique cross-correlation (NMR, MS, XRD) to mitigate artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.